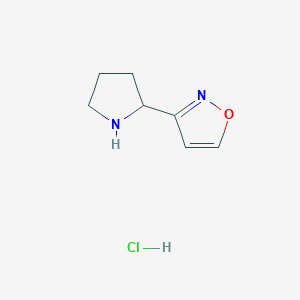

3-Pyrrolidin-2-ylisoxazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Pyrrolidin-2-ylisoxazole hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 3-Pyrrolidin-2-ylisoxazole Hydrochloride

The synthesis of this compound typically involves the reaction of isoxazole derivatives with pyrrolidine. Various methods have been developed to enhance the efficiency and yield of this synthesis, including multigram metal-free synthesis techniques that utilize commercially available amino acids as starting materials. These methods have shown promise in producing isoxazole-containing building blocks effectively .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer effects. Research has shown that isoxazole derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential use in cancer therapy. For instance, compounds containing isoxazole moieties have demonstrated cytotoxicity against several cancer types, including breast and colon cancers .

- Anti-inflammatory Activity : Isoxazole derivatives are recognized for their ability to inhibit leukotriene biosynthesis, which plays a critical role in inflammatory diseases. Compounds derived from isoxazoles have been studied for their effectiveness as anti-inflammatory agents, with some showing significant inhibitory activity against 5-lipoxygenase .

- Neurological Applications : Research has highlighted the potential of isoxazoles in treating central nervous system disorders. Some derivatives have been identified as ligands for nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of isoxazole derivatives, including this compound:

- Cancer Cell Line Studies : In vitro studies using the MTT assay have demonstrated that compounds containing isoxazole structures exhibit selective antiproliferative activity against cancer cell lines while sparing normal cells. For instance, specific derivatives showed promising results against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines .

- Inflammatory Disease Models : In animal models of inflammation, certain isoxazole derivatives were tested for their ability to reduce cytokine levels and alleviate symptoms associated with inflammatory diseases such as rheumatoid arthritis. These studies provide insights into the therapeutic potential of these compounds in managing chronic inflammatory conditions .

Comparative Data Table

The following table summarizes the biological activities and applications of this compound in comparison with other isoxazole derivatives:

Propiedades

IUPAC Name |

3-pyrrolidin-2-yl-1,2-oxazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-2-6(8-4-1)7-3-5-10-9-7;/h3,5-6,8H,1-2,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYXPTZFPMHYOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NOC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.